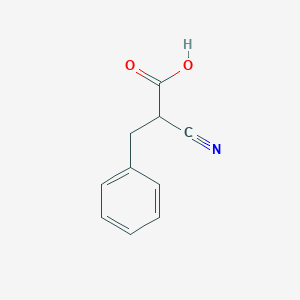

2-Cyano-3-phenylpropionic acid

Description

Contextualization within Alpha-Cyano Carboxylic Acids and Derivatives

Alpha-cyano carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) and a cyano (nitrile, -C≡N) group attached to the same carbon atom (the α-carbon). masterjeeclasses.com This arrangement of functional groups imparts unique chemical reactivity to the molecule. The cyano group is strongly electron-withdrawing, which increases the acidity of the α-hydrogen, making the carbon atom a potential nucleophile after deprotonation. Furthermore, the nitrile group itself can undergo various transformations, most notably hydrolysis to a carboxylic acid or an amide. chemrevlett.comchemistrysteps.com

2-Cyano-3-phenylpropionic acid is a prominent member of this class, with a benzyl (B1604629) group also attached to the α-carbon. Its structure provides a scaffold that is frequently utilized in organic synthesis. The preparation of these acids and their derivatives can be achieved through methods like the hydrolysis of corresponding esters or amides. google.com For instance, the ethyl ester of 2-(3-phenoxy-phenyl)-2-cyano-propionic acid can be hydrolyzed using sodium hydroxide (B78521) to yield the corresponding carboxylic acid. google.com

The versatility of α-cyano carboxylic acids is further expanded through their derivatives. Esters, such as methyl or ethyl esters, and amides are common synthetic intermediates. google.com These derivatives serve as building blocks for more complex molecular architectures, including those with applications in pharmaceuticals and materials science. chemrevlett.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ cymitquimica.comnih.govscbt.com |

| Molecular Weight | 175.18 g/mol cymitquimica.comscbt.com |

| CAS Number | 5331-42-0 cymitquimica.comscbt.com |

| Appearance | Solid cymitquimica.com |

| Synonyms | Benzenepropanoic acid, α-cyano-; α-Cyanohydrocinnamic acid cymitquimica.com |

Significance in Contemporary Chemical and Biological Sciences

The importance of this compound and its derivatives stems from their utility as foundational molecules in both chemical synthesis and biological research.

In chemical sciences , the compound is highly valued as a versatile synthetic intermediate. cymitquimica.com Its structure is a key component in the asymmetric synthesis of non-natural amino acids and β-lactams. acs.org The stereoselective synthesis of quaternary α-amino acids, for example, can utilize chiral 2-cyano esters as starting materials. acs.org Furthermore, the absolute configuration of related compounds, such as (+)-2-cyano-2-methyl-3-phenylpropionic acid, has been determined to be (S), which is crucial for understanding reaction mechanisms and establishing stereochemical relationships. jst.go.jpjst.go.jp More recently, innovative research has demonstrated the use of 2-cyano-2-phenylpropanoic acid derivatives as a "chemical fuel" to control the host-guest interactions in supramolecular systems, such as calixarenes, thereby driving molecular machinery. acs.org

In the biological and medicinal sciences , the cyano group is recognized as a critical functional group in drug design, with over 30 approved pharmaceuticals containing a nitrile moiety. chemrevlett.com Nitriles are considered bioisosteres of carbonyl groups and can participate in key interactions with biological targets. Derivatives of this compound have been explored for various therapeutic applications. For instance, related structures have been investigated as potential inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes implicated in various diseases. google.com Other studies have designed and computationally screened 2-cyanoacrylamide derivatives for dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in inflammatory pathways. ijbpas.com

Moreover, the compound is relevant to the field of biocatalysis . Enzymatic methods are increasingly employed for the synthesis of chiral molecules required for pharmaceuticals. acs.org Biocatalytic processes, such as the enantioselective reduction of related keto esters, can produce chiral hydroxy acids and esters with high purity, which are valuable pharmaceutical intermediates. nih.govunimi.it For example, enzymes like D-amino acid oxidase have been used in the synthesis of α-aminonitriles from amino acids, showcasing the synergy between biocatalysis and cyano-containing building blocks. researchgate.net

Table 2: Selected Research Applications of this compound and Related Compounds

| Research Area | Application/Finding | Key Compound(s) |

|---|---|---|

| Asymmetric Synthesis | Building block for the highly diastereoselective alkylation to form chiral β-lactams. acs.org | Chiral 2-cyano esters acs.org |

| Stereochemistry | Chemical correlation to elucidate the absolute (S)-configuration of the (+) enantiomer. jst.go.jpjst.go.jp | (+)-2-Cyano-2-methyl-3-phenylpropionic acid jst.go.jpjst.go.jp |

| Supramolecular Chemistry | Used as a chemical fuel to drive the dissipative release and uptake of a guest molecule by a calixarene (B151959) host. acs.org | 2-Cyano-2-(4′-chloro)phenylpropanoic acid acs.org |

| Medicinal Chemistry | Derivatives investigated as selective inhibitors of protein tyrosine phosphatases (PTPs). google.com | (Z)-2-cyano-3-(3-hydroxyphenyl)acrylic acid google.com |

| Biocatalysis | Substrate for enantioselective hydrolysis by esterases to produce optically pure compounds. unimi.it | (S)-ethyl-3-hydroxy-3-phenylpropanoate unimi.it |

| Enzyme Inhibition Studies | In silico design of derivatives as dual inhibitors of COX and 5-LOX enzymes for anti-inflammatory potential. ijbpas.com | 2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide derivatives ijbpas.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFDROJPHCZDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277418, DTXSID10901630 | |

| Record name | 2-Cyano-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-42-0 | |

| Record name | 2-CYANO-3-PHENYLPROPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Approaches to 2-Cyano-3-phenylpropionic Acid Synthesis

Modern synthetic strategies for this compound leverage biocatalysis and electrochemistry to achieve high efficiency and stereoselectivity. Enzymatic methods provide a route to enantiopure products, while electrochemical carboxylation offers a direct synthesis from readily available precursors.

Enzyme-catalyzed reactions are a cornerstone for producing chiral molecules like this compound. Specific oxidases and multi-enzyme cascade systems are employed to facilitate the asymmetric synthesis of unnatural α-amino acids. nih.govnih.govrsc.org

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.org The enzyme sourced from porcine kidney (pkDAO) has been extensively studied and is utilized for applications such as the preparation of keto acids and the separation of L-amino acid isomers from racemic mixtures. wikipedia.orgcreativebiomart.net Variants of pkDAO have been engineered to create R-stereoselective amine oxidases with altered substrate specificity. nih.gov These engineered enzymes can act on various amines, losing their activity towards the original D-amino acid substrates. nih.gov This engineered catalytic activity can be harnessed for the synthesis of chiral compounds. nih.gov

L-Amino Acid Oxidase (LAAO) from the venom of snakes like Crotalus atrox (Western Diamondback Rattlesnake) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids. sigmaaldrich.comuniprot.orgnih.gov This reaction produces an α-keto acid, hydrogen peroxide, and ammonia (B1221849). nih.govnih.govuniprot.org The enzyme shows specificity for hydrophobic and aromatic L-amino acids. uniprot.orgnih.gov This enantioselective action allows it to be used in processes like the kinetic resolution of racemic amino acid mixtures, where the L-enantiomer is selectively oxidized, allowing for the separation of the D-enantiomer.

Table 1: Overview of Enzymes in Enantioselective Synthesis

| Enzyme | Source | EC Number | Catalytic Function | Application in Synthesis |

| D-Amino Acid Oxidase (DAO) | Porcine Kidney | 1.4.3.3 | Oxidative deamination of D-amino acids. wikipedia.org | Synthesis of α-keto acids; Resolution of racemic amino acids. creativebiomart.net |

| L-Amino Acid Oxidase (LAAO) | Crotalus atrox venom | 1.4.3.2 | Stereospecific oxidative deamination of L-amino acids. nih.govnih.gov | Kinetic resolution of racemic amino acids. nih.gov |

Electrochemical carboxylation is a technique that uses electricity to drive the reaction of an organic substrate with carbon dioxide to form a carboxylic acid. arkat-usa.org This method has been successfully applied to the synthesis of cyano- and phenyl-substituted propionic acids through the electrocarboxylation of cinnamonitrile (B126248). researchgate.net The process involves the electrochemical reduction of cinnamonitrile to generate a radical anion, which then reacts with CO2. researchgate.net This approach is efficient and can be carried out without additional catalysts, achieving high yields. researchgate.net

The efficiency and yield of the electrochemical carboxylation of cinnamonitrile are significantly influenced by the experimental conditions, particularly the choice of electrodes and the applied potential. researchgate.net Research has shown that using a non-noble metal like nickel as the cathode and a sacrificial magnesium anode in an undivided cell is an effective setup. researchgate.net The electrolysis potential must be carefully controlled to optimize the reaction. For instance, a maximal yield of 88% was achieved when the electrolysis was conducted at a controlled potential of -1.75 V versus an Ag/AgI reference electrode. researchgate.net The selection of these parameters is crucial for maximizing the formation of the desired carboxylated product while minimizing competing side reactions such as the formation of hydrodimers and other reduction products. researchgate.net

Table 2: Effect of Electrolysis Conditions on Cinnamonitrile Carboxylation

| Cathode | Anode | Potential (vs. Ag/AgI) | Solvent | Yield | Reference |

| Nickel | Magnesium | Not specified | Not specified | 84.8% | researchgate.net |

| Stainless Steel | Magnesium | -1.75 V | MeCN | 88% | researchgate.net |

Electrochemical Carboxylation of Cinnamonitrile

Optimization of Concentration and Temperature Parameters

The synthesis of this compound and its derivatives, primarily through the Knoevenagel condensation, is highly dependent on the optimization of reaction parameters such as catalyst concentration, reactant concentration, and temperature. Research has shown that careful control of these variables can significantly impact reaction time and yield.

In a study focused on the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate (B8463686), various catalysts were tested to optimize the reaction conditions. The use of diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst was found to be highly effective. The optimization process revealed that a 10 mol % concentration of DIPEAc in hexane (B92381) at reflux temperature provided a 91% yield of the desired product. researchgate.net Further investigations into the catalyst loading showed that increasing the amount of DIPEAc from 2% to 10% improved the yield, with no significant improvement beyond this concentration.

The choice of solvent and temperature also plays a crucial role. While some reactions proceed at room temperature, others require elevated temperatures to achieve optimal results. For instance, the condensation of benzaldehyde (B42025) and ethyl cyanoacetate yielded only 5% of the product in the absence of a catalyst at reflux temperature in MDC. researchgate.net However, with the addition of an appropriate catalyst, the yield can be dramatically increased. One study found that a Cu─Mg─Al layered double hydroxide (B78521) (LDH) catalyst provided excellent catalytic activity, with a product yield of 95% at 80 °C in ethanol (B145695).

The following table summarizes the optimization of reaction conditions for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate using different catalysts and solvents.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|

Formation of Co-products: 3-Cyano-2-phenylpropionic Acid and 2-Cyano-3-phenylsuccinic Acid

The formation of co-products in the synthesis of this compound can occur, particularly under certain reaction conditions. While the primary goal is the formation of the desired product, side reactions can lead to the generation of isomers and other related compounds.

One potential co-product is 3-cyano-2-phenylpropionic acid . This isomer can arise from alternative reaction pathways or rearrangements during the synthesis. The specific conditions that favor the formation of this co-product are not extensively detailed in the available literature, but its presence as a potential impurity necessitates careful purification of the final product.

Another possible co-product is 2-cyano-3-phenylsuccinic acid . This compound could theoretically be formed through a Michael addition of a cyanide source to the α,β-unsaturated system of this compound or its ester precursor. However, the literature does not provide significant evidence for the formation of this specific succinic acid derivative as a major co-product under typical Knoevenagel condensation conditions. The primary byproduct of the Knoevenagel condensation itself is water. thermofisher.com

It is important to note that further reactions of the initial Knoevenagel condensation product can lead to the formation of byproducts, especially in microreactors where laminar flow and slow diffusion of bulky product molecules can occur.

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a cornerstone in the synthesis of this compound and its derivatives. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

The reaction typically involves the condensation of an active methylene (B1212753) compound, such as cyanoacetic acid or its esters (e.g., ethyl cyanoacetate), with benzaldehyde or substituted benzaldehydes. scielo.br The active methylene group requires at least one, but often two, electron-withdrawing groups to facilitate deprotonation by a weak base. thermofisher.com

The choice of catalyst is critical, with weak bases like primary and secondary amines (e.g., piperidine) or their salts being commonly employed to avoid self-condensation of the aldehyde. wikipedia.org The reaction is versatile and can be applied to a wide range of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups. For example, the use of piperidine (B6355638) as a catalyst in the Knoevenagel condensation of ring-substituted benzaldehydes and ethyl cyanoacetate is a well-established method for producing ethyl 2-cyano-3-phenyl-2-propenoates. nih.gov

A variety of derivatives of this compound can be synthesized, with 2-cyano-3-(substituted phenyl)acrylamides being a notable class. These compounds are typically prepared through the Knoevenagel condensation of substituted benzaldehydes with cyanoacetamide. chiralpedia.com The reaction is often catalyzed by a base, such as triethylamine, and proceeds under mild conditions in a solvent like ethanol to produce (E)-2-cyano-3-(het)arylacrylamides in high yields. thermofisher.com The synthesis is stereoselective, affording the E-isomer with high selectivity. thermofisher.com

The following table provides examples of synthesized 2-cyano-3-(substituted phenyl)acrylamide derivatives and their corresponding yields.

| Substituted Benzaldehyde | Product | Yield (%) |

|---|

Derivatives of this compound, such as ethyl α-cyanocinnamate, can undergo further transformations. One such reaction involves treatment with o-phenylenediamine (B120857) under thermal conditions. This reaction has been reported to yield a mixture of products, including this compound ethyl ester, 2-phenyl benzimidazole, and ethyl cyanoacetate. The mechanistic insights from this reaction have led to the development of a transfer hydrogenation process. In this process, benzimidazolines, generated in situ, can act as hydrogen donors to reduce activated olefins in a solvent-less and catalyst-free system.

Alkylation of Cyano Esters for Stereoselective Synthesis

The stereoselective synthesis of this compound can be approached through the alkylation of cyano esters. While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the principles of asymmetric alkylation of related compounds can be applied.

One approach involves the diastereoselective alkylation of a chiral precursor. For instance, the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid, a structurally related compound, has been achieved through the diastereoselective alkylation of a chiral oxazolidinone with benzyl (B1604629) bromoacetate. This methodology highlights the potential for using chiral auxiliaries to control the stereochemistry at the α-carbon.

Future developments in asymmetric synthesis, including the use of chiral catalysts and green chemistry approaches, are expected to provide more direct and efficient routes for the enantiomerically pure synthesis of this compound and its derivatives.

Reductive Cyclization Approaches for Derivative Synthesis

Reductive cyclization serves as a powerful strategy for the synthesis of complex heterocyclic structures from acyclic precursors. In the context of derivatives of this compound, this approach is particularly valuable for creating fused ring systems, such as quinolones and related N-heterocycles, which are significant scaffolds in medicinal chemistry. nih.govsemanticscholar.org The methodology typically involves the reduction of one functional group, which then facilitates an intramolecular cyclization by attacking another electrophilic site within the same molecule.

A notable example is the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives, which can be achieved through the intramolecular reductive cyclization of nitrocyano olefins. rsc.org This process, often induced by low-valent titanium reagents, involves the simultaneous reduction of a nitro group to an amino group and the cyclization involving the nitrile function. While starting from a nitro-substituted precursor, this pathway highlights a general strategy where a reducible group (like a nitro group) is positioned to interact with a cyano group upon reduction, leading to the formation of a heterocyclic ring.

Another relevant approach involves the synthesis of quinolin-4(1H)-ones from intermediates that can be conceptually derived from precursors of this compound. For instance, the cyclization of 1-(2-bromophenyl)-2-en-3-amin-1-ones, catalyzed by copper, yields 4-quinolones. organic-chemistry.org This demonstrates how a cyano group, after transformation into an amine or related functionality, can participate in intramolecular N-arylation reactions to form the quinolone core. The presence of the phenyl ring and the reactive nitrile group in the parent structure provides a versatile template for designing precursors amenable to such reductive cyclization strategies.

The key steps in these syntheses often involve:

Activation: Generation of a reactive intermediate, for example, through the reduction of a nitro group or the formation of an enamine.

Intramolecular Attack: The nucleophilic group formed attacks an electrophilic center, such as the carbon of the nitrile group or an aryl halide.

Aromatization/Tautomerization: The cyclized intermediate undergoes further reaction to form the stable heterocyclic product.

These methods underscore the utility of the cyano and phenyl groups in this compound as handles for constructing more complex, pharmaceutically relevant molecules through reductive cyclization pathways.

Reaction Mechanisms and Mechanistic Investigations

The electron reduction pathways of precursors to this compound, particularly cinnamonitrile, have been investigated through electrochemical methods like cyclic voltammetry. pku.edu.cnpublish.csiro.au These studies provide insight into the formation of reactive intermediates and the subsequent products. The electrochemical reduction of cinnamonitrile in an acetonitrile (B52724) (MeCN) solution typically shows two distinct reduction peaks, indicating a stepwise electron transfer process. pku.edu.cn

The first reduction occurs at approximately -1.46 V, corresponding to a one-electron transfer to the cinnamonitrile molecule to form a radical anion. publish.csiro.au This highly reactive intermediate can then follow several competitive reaction pathways:

Dimerization: The radical anion can dimerize via a radical-radical (RR) coupling route, leading to the formation of linear and cyclic hydrodimers. pku.edu.cn

Reaction with Solvent: It can react with the conjugate base of the solvent (e.g., acetonitrile) to form products like 3-phenyl pentanedinitrile. pku.edu.cn

The second reduction peak, observed at a more negative potential (around -2.0 V), involves another one-electron transfer. This leads to the formation of a dianion, which is a key intermediate in an electrochemical-electrochemical-chemical-chemical (EECC) process that produces the saturated dihydro product, 3-phenylpropanenitrile. pku.edu.cnresearchgate.net

When the electrochemical reduction is carried out in the presence of carbon dioxide, the initially formed radical anion can be trapped by CO2 before it dimerizes. researchgate.net This electrocarboxylation reaction is a direct method to synthesize cyano- and phenyl-substituted propionic acids, including this compound itself, and represents an efficient synthetic route. publish.csiro.auresearchgate.net

| Reduction Potential | Key Intermediate | Proposed Mechanism | Major Products |

|---|---|---|---|

| ~ -1.46 V | Radical Anion | Radical-Radical (RR) Coupling | Linear Hydrodimers, Cyclic Hydrodimers |

| ~ -1.46 V | Radical Anion | Reaction with Solvent (MeCN) | 3-Phenyl pentanedinitrile |

| ~ -2.0 V | Dianion | Electrochemical-Electrochemical-Chemical-Chemical (EECC) | 3-Phenylpropanenitrile (Saturated Product) |

| ~ -1.46 V (in presence of CO₂) | Radical Anion | Electrocarboxylation | This compound |

Stereochemical investigations are crucial for understanding the three-dimensional structure of chiral molecules like this compound. While studies on the parent compound are limited, research on its close derivative, 2-cyano-2-methyl-3-phenylpropionic acid, provides significant insights into determining its absolute configuration. jst.go.jp

The absolute configuration of (+)-2-cyano-2-methyl-3-phenylpropionic acid was established as belonging to the (S)-series through chemical correlation. jst.go.jpjst.go.jp This process involves converting the molecule of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter . In this case, the target compound was correlated with (S)-(+)-α-methyl-α-isopropylsuccinic acid. jst.go.jp

The chemical correlation involved a series of stereochemically defined reactions that transformed the cyano and phenyl groups of the starting material into the functional groups of the known succinic acid derivative. This multi-step process ensures that the stereochemical integrity of the chiral center is maintained, allowing for an unambiguous assignment of its configuration. Such studies are fundamental for applications where enantiomeric purity is critical, as the biological activity of chiral molecules often depends on their specific stereochemistry. The determination for the methylated analog provides a strong basis for assigning the configuration of other related chiral this compound derivatives. jst.go.jp

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. learncbse.in For derivatives of cinnamic acid, including this compound, this reaction can proceed through various mechanisms, often involving the formation of radical or anionic intermediates. sioc-journal.cnresearchgate.net

Decarboxylative reactions of cinnamic acids are often part of cascade reactions where the loss of CO₂ is coupled with the formation of new carbon-carbon or carbon-heteroatom bonds. sioc-journal.cnrsc.org A plausible mechanism involves the initial formation of a carboxylate anion, which can then undergo oxidation (e.g., via single-electron transfer) to form a carboxyl radical. This radical is unstable and readily loses CO₂ to generate a vinylic or alkyl radical, which can then be trapped by other reagents in the reaction mixture.

In a specific investigation, the decarboxylation of 2-cyano-2-phenylpropanoic acid was used as a chemical fuel to power the cyclic motion of a molecular switch. nih.gov The process is initiated by the deprotonation of the carboxylic acid by a basic site on a researchgate.netcatenane molecule. This is followed by the spontaneous and quantitative loss of CO₂ from the resulting carboxylate. The protonated catenane is then deprotonated by the carbanion generated from the decarboxylation, returning the molecular switch to its original state. nih.govuniroma1.it

The mechanism can be summarized as follows:

Deprotonation: An external base removes the acidic proton from the carboxylic acid, forming a carboxylate anion.

CO₂ Elimination: The carboxylate anion loses a molecule of carbon dioxide, generating a stabilized carbanion (in this case, a benzyl anion stabilized by the adjacent cyano group).

Protonation: The resulting carbanion is a strong base and is subsequently protonated by a proton source in the medium, yielding the final decarboxylated product (e.g., 2-phenylpropanenitrile).

This unique application demonstrates a controlled decarboxylation mechanism where the energy released from the chemical transformation is harnessed to perform mechanical work at the molecular level. nih.gov

Transfer hydrogenation is a valuable technique for the reduction of unsaturated functional groups, utilizing hydrogen donor molecules instead of gaseous H₂. researchgate.net This method is applicable to both the nitrile group and the carbon-carbon double bond of precursors to this compound. The mechanism is highly dependent on the catalyst and the hydrogen source employed.

Catalytic transfer hydrogenation of nitriles often involves transition metal catalysts, such as those based on ruthenium, iridium, or palladium. nih.govsemanticscholar.org The general mechanism typically involves the following steps:

Formation of a Metal Hydride: The catalyst reacts with the hydrogen donor (e.g., isopropanol, formic acid, or ammonia borane) to form a metal hydride species.

Coordination of the Nitrile: The nitrile substrate coordinates to the metal center.

Hydride Transfer: The hydride ligand is transferred from the metal to the nitrile carbon in a stepwise manner, leading to an imine intermediate.

Further Reduction: The imine intermediate is then further reduced by another hydride transfer to yield the primary amine.

The selectivity of the reaction (i.e., primary vs. secondary amine) can be controlled by the structure of the catalyst. For example, single-atom Pd₁ catalysts have been shown to favor the formation of secondary amines, while small Pd clusters (Pdₙ) exhibit high selectivity towards primary amines. nih.gov This difference is attributed to how the catalyst structure influences the adsorption of intermediates and the subsequent hydrogenation pathway. nih.gov

For the reduction of the α,β-unsaturated system in precursors, asymmetric transfer hydrogenation (ATH) can be employed to achieve enantioselective reduction. researchgate.netnih.gov Iridium and ruthenium complexes with chiral ligands are commonly used. The mechanism often proceeds via an outer-sphere pathway where the hydride is transferred from the metal complex to the substrate without prior coordination of the double bond. Base-activated iridium N,P ligand complexes have been found to be highly effective for the conjugate reduction of α,β-unsaturated nitriles, affording saturated nitriles with high enantioselectivity. nih.gov

| Catalyst Type | Hydrogen Donor | Substrate Group | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Homogeneous Ru/DPPB Complex | 2-Butanol | Nitrile (C≡N) | Formation of Ru-hydride; reduction to primary amine. | semanticscholar.org |

| Atomically Dispersed Pd₁/ND@G | Ammonia Borane (NH₃·BH₃) | Nitrile (C≡N) | Preferential formation of secondary amines. | nih.gov |

| Atomically Dispersed Pdₙ/ND@G | Ammonia Borane (NH₃·BH₃) | Nitrile (C≡N) | High selectivity towards primary amines. | nih.gov |

| Base-activated Ir N,P Ligand Complexes | H₂ (as donor in principle) | α,β-Unsaturated Nitrile (C=C) | Enantioselective conjugate reduction. | nih.gov |

| Ruthenium Complexes | Formic Acid (DCO₂H) | α-Oxo-phosphonates | Stereoselective ATH to α-hydroxyphosphonates. | researchgate.netnih.gov |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Analysis

Spectroscopy provides fundamental insights into the molecular structure and bonding within 2-Cyano-3-phenylpropionic acid. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray Absorption Spectroscopy (XAS), and Electron Paramagnetic Resonance (EPR) each offer unique information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is not readily found in the literature, its expected spectral characteristics can be predicted based on established principles and data from analogous structures.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the benzylic methylene (B1212753) (-CH2-) group, the methine (-CH-) group, and the carboxylic acid (-COOH) group. The protons on carbons adjacent to electron-withdrawing groups, such as the nitrile (-C≡N) and carboxylic acid groups, will be deshielded and thus appear at a higher chemical shift (downfield).

The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significant downfield shift, typically in the 10-12 ppm range, due to its acidic nature and hydrogen bonding. The protons of the phenyl group would likely appear as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methine proton, being adjacent to both the cyano and carboxyl groups, would be significantly deshielded. The benzylic methylene protons would show a chemical shift influenced by the adjacent phenyl ring and the chiral center. Spin-spin coupling would lead to splitting of these signals, providing further structural information. For instance, the methine proton would likely be split by the adjacent methylene protons, and vice-versa.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds and chemical shift theory.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet (s) | N/A |

| Phenyl (C₆H₅-) | 7.20 - 7.50 | multiplet (m) | N/A |

| Methine (α-CH) | 3.80 - 4.20 | triplet (t) | 6.0 - 8.0 |

| Methylene (β-CH₂) | 3.00 - 3.40 | doublet (d) | 6.0 - 8.0 |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of matter. It is applicable to samples in various states, including crystalline solids, amorphous materials, and solutions. While specific XAS studies on this compound are not documented in the literature, the principles of the technique indicate its potential utility for characterizing the compound.

XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). taylorandfrancis.comwikipedia.orglibretexts.org

XANES/NEXAFS: The XANES region, within about 50 eV of the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. libretexts.orguu.nl For this compound, XANES could be used to study the K-edges of carbon, nitrogen, and oxygen. The precise energy and shape of these edges would be sensitive to the chemical environment, such as the sp-hybridization of the nitrile carbon and the carboxylate bonding. wikipedia.org

EXAFS: The EXAFS region, extending hundreds of eV beyond the edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. wikipedia.orgmpg.de Analysis of the EXAFS region can yield quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. mpg.delibretexts.org For this molecule, EXAFS could theoretically determine the precise bond lengths of C-C, C-N, C-O, and non-bonded intramolecular distances.

Given the presence of nitrogen and oxygen atoms in specific functional groups, XAS could offer detailed insights into the intramolecular structure that are not accessible by other methods. researchgate.net

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. unibo.it As a diamagnetic molecule, this compound itself is EPR-silent. However, EPR spectroscopy becomes a highly relevant and powerful tool for studying radical forms of the molecule or its interactions within a paramagnetic system.

EPR could be employed under circumstances where this compound is converted into a radical species, for example, through chemical or electrochemical oxidation/reduction, or by gamma-irradiation. Studies on other carboxylic acids have shown that radical anions can be generated and characterized by EPR, providing information about the electronic structure and conformation of the resulting radical. rsc.orgaip.org

Furthermore, if this compound were used as a ligand for a paramagnetic metal ion or incorporated into a system containing a stable radical moiety (like a spin label), EPR would be essential for characterization. The resulting EPR spectrum would provide information on the magnetic interactions between the unpaired electron and nearby magnetic nuclei, yielding insights into the binding and structure of the complex. The analysis of the spectrum can help identify the specific free radical and provide information about its electronic structure. unibo.it Research on the closely related isomer, 2-cyano-2-phenylpropanoic acid, has demonstrated its use in triggering the motion of a paramagnetic molecular switch, with the dynamic process being monitored by the distinct changes in the EPR signal. This highlights the potential of using such molecules in EPR-active supramolecular systems.

Chromatographic and Purification Methodologies

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside standard purification techniques like recrystallization, are essential for isolating the compound and verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of carboxylic acids. For this compound, a reversed-phase HPLC (RP-HPLC) method would be a logical starting point. This would typically involve a C18 or C8 stationary phase. Given the presence of the polar cyano and carboxyl groups, a polar-endcapped stationary phase could also be effective for retaining and resolving the compound. obrnutafaza.hr Cyano-bonded stationary phases are another viable option, as they can interact with the molecule through dipole-dipole interactions and hydrogen bonding. obrnutafaza.hrwelch-us.com The mobile phase would likely consist of an acidified aqueous solution (e.g., with phosphoric or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. oup.com

Gas Chromatography (GC) can also be used, particularly for purity assessment. A sensitive GC procedure with nitrogen-phosphorus detection has been successfully developed for the quantitative determination of the structurally similar 3-cyano-3,3-diphenylpropionic acid in urine. nih.gov This required derivatization of the carboxylic acid to a more volatile ester (e.g., using diazomethane) prior to analysis on a capillary column. nih.govorgsyn.org

For bulk purification, traditional methods such as recrystallization or distillation are often employed. The synthesis of related phenylpropionic acids often concludes with purification by distillation under reduced pressure or recrystallization from a suitable solvent system, such as a hexane (B92381)/tert-butyl methyl ether mixture. orgsyn.orgorgsyn.org The progress of purification and the homogeneity of the final product can be conveniently monitored by Thin-Layer Chromatography (TLC). orgsyn.org

Table 2: Potential Chromatographic and Purification Methods for this compound

| Technique | Stationary Phase / Method | Mobile Phase / Conditions | Detection | Purpose |

| HPLC | Reversed-Phase C18 or Cyano Column | Acetonitrile/Water with Acid Modifier (e.g., H₃PO₄) | UV (e.g., 210-260 nm) | Purity Analysis, Quantification, Preparative Separation |

| GC | Capillary Column (e.g., DB-5) | (After derivatization to methyl ester) | Nitrogen-Phosphorus Detector (NPD) or MS | Purity Analysis, Quantification of Trace Amounts |

| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) | UV Light | Reaction Monitoring, Purity Assessment |

| Purification | Recrystallization | Solvent/Anti-solvent system (e.g., Hexane/TBME, Acetic Acid, Ethanol) | N/A | Bulk Purification |

| Purification | Distillation | High Vacuum | N/A | Bulk Purification (if thermally stable) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Cyano-3-phenylpropionic acid and its derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31+G**, are utilized to determine various molecular properties. researchgate.net

These calculations can elucidate parameters including:

Polarizability (α₀) and Hyperpolarizability (β₀): These are crucial for understanding the nonlinear optical (NLO) properties of the molecule.

HOMO-LUMO Gap (HL Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests it is more reactive.

Thermodynamic Properties: Parameters such as enthalpy and Gibbs free energy can be calculated to understand the stability of the molecule.

In a study on the related compound 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid, DFT calculations revealed that modifications to the molecular structure, such as doping, can significantly influence these electronic and optical properties. researchgate.net For instance, the introduction of different substituent groups can alter the electron density distribution, thereby affecting the molecule's reactivity and potential for intermolecular interactions.

Table 1: Calculated Molecular Properties of a Phenylpropionic Acid Derivative using DFT/B3LYP/6-31+G . researchgate.net (Note: This table is illustrative and based on a structurally related compound to demonstrate the type of data obtained from DFT calculations.)

| Property | Value |

| Dipole Moment (μ) | > Urea (1.5256 D) |

| Polarizability (α₀) | High |

| Hyperpolarizability (β₀) | Significant |

| HOMO-LUMO Gap | Variable with doping |

Molecular Docking and In Silico Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein receptor.

For derivatives of 2-(3-benzoylphenyl)propanoic acid, which are structurally similar to this compound, flexible ligand docking studies have been performed with various enzymes like matrix metalloproteinases (MMPs) and cyclooxygenases (COX). nih.govresearchgate.net These studies help in understanding the structural basis for the inhibition of these enzymes. The binding energy, as well as hydrophilic and hydrophobic interactions, are key outputs of these simulations, providing a rationale for the observed biological activities. nih.gov For example, docking studies have shown that certain derivatives can fit into the active site of COX-1 and COX-2 enzymes in a manner similar to known inhibitors like ibuprofen. nih.gov

Pharmacophore modeling is a crucial aspect of drug design that involves identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based). mdpi.comnih.gov

For a class of compounds, a pharmacophore model might consist of features such as:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (H)

Aromatic rings (AR)

These models serve as 3D queries to search for new, structurally diverse molecules with the potential for similar biological activity. pharmacophorejournal.com

Computational tools can predict various molecular properties and bioactivity scores that are indicative of a compound's drug-likeness. These predictions are often based on the compound's structure and are valuable in the early stages of drug discovery. For phenylpropionic acid derivatives, these predictions can help in prioritizing compounds for synthesis and biological testing. nih.gov

Table 2: Predicted Molecular Properties and Bioactivity Scores for a Phenylpropionic Acid Derivative. (Note: This is an illustrative table demonstrating the types of properties that can be predicted.)

| Property | Predicted Value |

| LogP | < 5 |

| Molecular Weight | < 500 Da |

| Number of H-bond Donors | < 5 |

| Number of H-bond Acceptors | < 10 |

| GPCR Ligand Score | Moderately Active |

| Ion Channel Modulator Score | Moderately Active |

| Kinase Inhibitor Score | Inactive |

| Nuclear Receptor Ligand Score | Moderately Active |

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a critical step in evaluating the potential of a compound to be developed into a drug. nih.govbiorxiv.org In silico models are widely used to predict these properties for derivatives of phenylpropionic acid. nih.gov These models can provide early warnings about potential liabilities, such as poor oral bioavailability or cardiotoxicity. nih.gov The predictions are based on various molecular descriptors and can significantly reduce the attrition rate of drug candidates in later stages of development.

Table 3: Predicted ADMET Profile for a Phenylpropionic Acid Derivative. nih.gov (Note: This table is illustrative and based on general predictions for this class of compounds.)

| ADMET Property | Prediction |

| Absorption | |

| Human Intestinal Absorption | Good |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Non-inhibitor |

| CYP3A4 Inhibitor | Inhibitor |

| Excretion | |

| Renal Organic Cation Transporter | Substrate |

| Toxicity | |

| AMES Toxicity | Non-toxic |

| hERG I Inhibitor | Weak inhibitor |

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR studies help in identifying the key structural motifs responsible for their therapeutic effects.

The biological activity of phenylpropionic acid derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the propionic acid side chain. For instance, in a series of 3-acylamino-2-aminopropionic acid derivatives, it was found that lipophilic substituents, when separated from the α-amino acid group by a short linker, are well-tolerated and can enhance binding affinity to the glycine (B1666218) site of the NMDA receptor. acs.org

Similarly, for other related structures, the introduction of different functional groups can modulate the anti-inflammatory or other biological activities. For example, the presence of a nitro group or N-methylation on an indole (B1671886) nucleus attached to the core structure has been shown to affect the compound's efficacy. acs.org These findings from SAR studies are invaluable for the rational design of new and more potent analogs.

Role of Electron-Withdrawing and Electron-Donating Groups

Computational and theoretical studies have elucidated the significant impact of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the chemical properties and reactivity of molecules related to this compound. The electronic nature of substituents on the phenyl ring can modulate the electron density distribution within the molecule, thereby influencing reaction rates and mechanisms.

An electron-withdrawing group is an atom or functional group that draws electron density from a conjugated π system, making it less nucleophilic. Conversely, an electron-donating group donates electron density, increasing the nucleophilicity of the π system. wikipedia.org The cyano group (-CN) itself is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. studypug.com This intrinsic property affects the acidity of the carboxylic acid and the reactivity of the adjacent carbons.

A study on the decarboxylation of 2-cyano-2-phenylpropanoic acid, a structurally similar compound, provides insight into the effects of substituents on the phenyl ring. uniroma1.it In this research, the addition of an electron-withdrawing group (p-Cl) was found to accelerate the back and forth motions of a molecular switch triggered by the decarboxylation. In contrast, the presence of electron-donating groups (p-CH3 and p-OCH3) strongly inhibited the reverse motion due to the emergence of competing radical reactions. uniroma1.it

The observed effects can be rationalized by considering the stability of reaction intermediates. Electron-withdrawing groups can stabilize anionic intermediates through inductive and resonance effects, thereby lowering the activation energy of certain reaction steps. Electron-donating groups, by increasing electron density, can destabilize such intermediates or promote alternative reaction pathways. studypug.com

The table below summarizes the observed effects of different substituent groups on the reaction dynamics of a 2-cyano-2-phenylpropanoic acid-driven molecular switch, which serves as an illustrative model for the influence of electronic effects. uniroma1.it

| Substituent Group (para-position) | Electronic Nature | Observed Effect on Reaction |

| -Cl | Electron-Withdrawing | Accelerated back and forth motions |

| -CH3 | Electron-Donating | Strong inhibition of back motion |

| -OCH3 | Electron-Donating | Strong inhibition of back motion |

These findings underscore the critical role that substituents on the phenyl ring play in tuning the reactivity of cyano-phenylpropionic acid derivatives.

Multivariate Curve Resolution (MCR) Analysis for Reaction Monitoring

Multivariate Curve Resolution (MCR) is a powerful chemometric technique used to extract the pure concentration and spectral profiles of individual components from unresolved mixture data obtained during a chemical reaction or process. wordpress.comrsc.org The method is particularly valuable for in-situ reaction monitoring, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. nih.govtuwien.at The most commonly used algorithm for MCR is Alternating Least Squares (MCR-ALS). spectrochempy.frbrjac.com.br

While specific studies applying MCR to monitor reactions of this compound are not prominently documented, the application of this technique to similar chemical systems, such as the Knoevenagel condensation of cinnamic aldehyde and malononitrile (B47326), demonstrates its utility. researchgate.net This reaction, which involves compounds structurally related to this compound, can be effectively monitored using spectroscopic techniques like Raman microspectroscopy, with the resulting data being analyzed by MCR. researchgate.net

In a typical MCR analysis of a chemical reaction, a spectroscopic data matrix is first acquired over the course of the reaction. This matrix contains the spectral information at different time points. MCR then decomposes this data matrix into two smaller matrices: one containing the concentration profiles of each chemical species (reactants, intermediates, and products) as a function of time, and the other containing the pure spectrum of each species. wordpress.com

The process generally involves the following steps:

Data Acquisition: A series of spectra (e.g., UV-Vis, IR, Raman) are collected at regular intervals as the reaction proceeds.

Determination of the Number of Components: Principal component analysis (PCA) is often used to estimate the number of significant chemical species contributing to the data. researchgate.net

MCR-ALS Optimization: An iterative alternating least squares algorithm is applied to resolve the concentration and spectral profiles. This process is often guided by applying constraints such as non-negativity (concentrations and spectra cannot be negative), unimodality (for chromatographic or certain kinetic profiles), and closure (the sum of concentrations of all species is constant). spectrochempy.fr

For the reaction between cinnamic aldehyde and malononitrile, MCR analysis of Raman spectroscopic data successfully resolved the concentration profiles and pure spectra of the reactant (cinnamic aldehyde) and the product (cinnamylidenemalononitrile). researchgate.net This allowed for the determination of the temporal evolution of each species, providing a clear picture of the reaction kinetics.

The table below illustrates the type of information that can be obtained from an MCR-ALS analysis of a chemical reaction, using the reaction of cinnamic aldehyde and malononitrile as a representative example. researchgate.net

| Component | Information Obtained from MCR-ALS |

| Cinnamic aldehyde (Reactant) | - Concentration profile showing its consumption over time- Pure Raman spectrum |

| Cinnamylidenemalononitrile (Product) | - Concentration profile showing its formation over time- Pure Raman spectrum |

| Ionic Liquid (Solvent/Catalyst) | - Constant concentration profile- Pure Raman spectrum |

This example highlights the potential of MCR-ALS as a valuable tool for monitoring the synthesis or transformation of compounds like this compound, enabling a detailed understanding of the reaction dynamics without the need for physical separation of the components.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Biologically Active Derivatives

The chemical structure of 2-Cyano-3-phenylpropionic acid, featuring a reactive cyano group, a carboxylic acid moiety, and a phenyl ring, provides multiple sites for chemical modification. This versatility has been exploited to synthesize a range of derivatives with diverse pharmacological profiles.

The synthesis of α-cyanoacrylates often involves the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. scielo.org.mxbris.ac.uk This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a cyanoacetate (B8463686), with an aldehyde or ketone. scielo.org.mxgoogle.comorganic-chemistry.org While direct synthesis from this compound is not extensively documented, the underlying principle of utilizing a cyano-activated acidic proton is central to the formation of the α-cyanoacrylate backbone. The resulting α-cyanoacrylate scaffold is a key pharmacophore in various biologically active compounds.

Research has shown that (E)-2-cyano-3-(substituted phenyl)acrylamide analogs, which can be considered derivatives of this compound, exhibit potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov

The synthesis of substituted 1,3-oxazoles can be achieved through various synthetic methodologies. While a direct synthetic route from this compound is not prominently featured in the reviewed literature, the structural components of this compound are amenable to cyclization reactions that could potentially lead to oxazole (B20620) formation. General methods for oxazole synthesis often involve the condensation of α-haloketones with amides (the Robinson-Gabriel synthesis) or the cyclization of N-acylamino ketones.

The synthesis of quinoline (B57606) derivatives can be accomplished through several named reactions, including the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org Although the direct use of this compound in this reaction is not explicitly detailed in the available literature, its structural features suggest potential for its derivatives to participate in similar cyclization strategies to form the quinoline nucleus.

A variety of quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov The general synthetic approaches to these compounds often involve multi-step sequences starting from substituted anilines and various cyclizing agents. nih.govresearchgate.net

The core structure of this compound allows for modifications to the propionic acid chain, including the introduction of branched or cyclic substituents. Such modifications can significantly influence the molecule's conformational flexibility and its interaction with biological targets. The synthesis of these derivatives can be achieved through alkylation reactions at the α-carbon of the propionic acid chain.

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and evaluated for their dual cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov These derivatives incorporate various heterocyclic moieties attached to the phenyl ring, demonstrating the versatility of the phenylpropionic acid scaffold in medicinal chemistry.

Investigational Therapeutic Areas

Derivatives of this compound have been investigated for their potential in several therapeutic areas, primarily focusing on their ability to modulate the activity of specific enzymes.

The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The presence of the cyano and carboxylic acid groups, along with the phenyl ring, allows for a variety of interactions with the active sites of enzymes.

Tyrosinase Inhibition:

A study on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs, which are structurally related to this compound, demonstrated their potent inhibitory activity against mushroom tyrosinase. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the treatment of hyperpigmentation disorders. The study revealed that these compounds could bind directly to the active site of the enzyme. nih.gov

| Compound | Structure | IC50 (µM) on Mushroom Tyrosinase nih.gov |

| CPA1 | 2-cyano-3-(4-hydroxyphenyl)acrylamide | > 100 |

| CPA2 | 2-cyano-3-(2,4-dihydroxyphenyl)acrylamide | 1.8 |

| CPA3 | 2-cyano-3-(3,4-dihydroxyphenyl)acrylamide | 19.2 |

| CPA4 | 2-cyano-3-(4-(dimethylamino)phenyl)acrylamide | > 100 |

| Kojic Acid (Reference) | 16.7 |

Cyclooxygenase (COX) Inhibition:

Derivatives of the closely related 2-phenylpropionic acid have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and showed significant inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov

| Compound | R-group on Phenyl Ring | % Inhibition of COX-1 (at 100 µM) nih.gov | % Inhibition of COX-2 (at 100 µM) nih.gov |

| 6a | 4,5-dihydrothiazol-2-ylthiomethyl | 45.3 | 55.1 |

| 6b | 1H-1,2,4-triazol-3-ylthiomethyl | 50.2 | 60.3 |

| 6c | 5-methyl-1,3,4-oxadiazol-2-ylthiomethyl | 48.7 | 58.9 |

| 6d | 4-methyl-4H-1,2,4-triazol-3-ylthiomethyl | 52.1 | 62.4 |

| Ibuprofen (Reference) | 85.6 | 75.4 | |

| Celecoxib (Reference) | 25.1 | 90.2 |

Enzyme Inhibition and Modulation

Carboxypeptidase A Inhibition

There is no direct scientific evidence found in the reviewed literature to suggest that this compound is an inhibitor of Carboxypeptidase A. Studies have been conducted on structurally related compounds, such as (S)-2-mercapto-3-phenylpropanoic acid and DL-2-Benzyl-3-formylpropanoic acid, which have demonstrated inhibitory activity against this enzyme. rsc.orgnih.gov However, specific inhibitory data for the 2-cyano derivative is not available. Carboxypeptidase A is a zinc-containing metalloprotease that plays a role in the digestion of proteins. mdpi.com

Phosphodiesterase 4 (PDE4) Inhibition

No specific studies were identified that evaluate this compound as an inhibitor of Phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cells. nih.gov Inhibition of PDE4 is a therapeutic strategy for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis, as it leads to an increase in intracellular cAMP, which in turn modulates inflammatory responses. nih.govnih.gov The potential for this compound to act as a PDE4 inhibitor has not been reported in the surveyed literature.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The role of this compound as an inhibitor of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes is not described in the available research. Dual inhibition of COX and 5-LOX is a significant area of interest in the development of anti-inflammatory drugs, as it can block two major pathways of the arachidonic acid cascade, potentially offering enhanced efficacy and a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While some derivatives of 2-phenylpropionic acid have been synthesized and evaluated for COX inhibition, specific data for the 2-cyano variant is absent. nih.govresearchgate.net

Antimicrobial and Antifungal Activities

There is a lack of specific data on the antimicrobial and antifungal properties of this compound. Research has been conducted on other classes of cyano-containing compounds, such as 2-cyano-3-acrylamide derivatives, which have shown activity against intracellular pathogens. nih.gov However, these findings cannot be directly extrapolated to this compound, and dedicated studies are required to determine its potential in this area.

Anti-inflammatory and Antioxidant Activities

Direct investigations into the anti-inflammatory and antioxidant activities of this compound are not found in the current body of scientific literature. Phenylpropanoids, as a class, are known for these properties. mdpi.com Furthermore, studies on other complex derivatives of 3-phenylpropanoic acid have demonstrated potent anti-inflammatory effects by modulating pro-inflammatory cytokines like TNF-α. nih.govmdpi.com Similarly, various diphenylpropionamide derivatives have been synthesized and tested for antioxidant activity. mdpi.com Despite these related findings, specific experimental data on the anti-inflammatory and antioxidant capacity of this compound itself is not available.

Anticancer Properties

The potential anticancer properties of this compound have not been specifically evaluated in the reviewed literature. Research into other propanoic acid derivatives has identified some candidates with the ability to reduce cancer cell viability and migration. mdpi.com Additionally, a complex synthetic oleanolic acid derivative containing a cyano group, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), is a well-known agent with potent anti-inflammatory and anticancer activities. nih.gov This highlights that the cyano moiety can be a component of anticancer compounds, but it does not provide direct evidence for the activity of this compound.

Central Nervous System (CNS) Applications (e.g., GABA Synthesis)

There is no information available in the scientific literature to connect this compound with applications in the central nervous system, including any role in the synthesis of Gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the brain, and its synthesis pathway from glutamate (B1630785) is well-established. No studies suggest the involvement of this compound in this process or in any other CNS-related activity.

Role as Chemical Fuels in Molecular Machines and Systems

Searches for the application of this compound as a chemical fuel in molecular machines and systems did not yield any relevant results. The body of research in this field describes the use of its isomer, 2-Cyano-2-phenylpropanoic acid.

Acid-Base Operated Molecular Switches

There is no available data or research that describes the role of this compound in the operation of acid-base operated molecular switches. Studies on this topic, including the operation of rotaxanes and catenanes, specifically utilize the decarboxylation of 2-Cyano-2-phenylpropanoic acid to trigger the back-and-forth motion of these molecular machines.

Dissipative Translocation of Metal Cations

No literature was found that implicates this compound in the dissipative translocation of metal cations. This process, which involves using a chemical fuel to move a metal ion between different ligands, has been studied using 2-Cyano-2-phenylpropanoic acid to facilitate the temporary translocation of cations like Zn²⁺.

Control of Supramolecular Conformation

There is no information available on the use of this compound for the control of supramolecular conformation. The control of conformation in supramolecular structures like molecular switches is achieved through the energy released from the chemical transformation of a fuel, and the documented fuel for these systems is 2-Cyano-2-phenylpropanoic acid, not the this compound isomer.

Agricultural Chemical Applications

No research or patents were identified that describe any application of this compound in the field of agricultural chemicals.

Future Directions and Emerging Research

Development of Novel Enantioconvergent Syntheses

A significant frontier in the synthesis of chiral molecules like the derivatives of 2-Cyano-3-phenylpropionic acid is the development of enantioconvergent methods. These processes are highly efficient as they can convert a racemic mixture of starting materials into a single desired enantiomer, theoretically doubling the yield compared to traditional resolution techniques.

Research has demonstrated a practical application of this concept for a closely related compound, 2-cyano-2-methyl-3-phenylpropanoic acid. An efficient enantioconvergent synthesis was developed to produce (S)-α-methylphenylalanine. doi.org The process involves:

Preparation and Resolution: A racemic mixture of 2-cyano-2-methyl-3-phenylpropanoic acid is first synthesized and then resolved into its separate (R)- and (S)-enantiomers through crystallization with norephedrine. doi.org

Convergent Conversion: Both the enantiopure (S)- and (R)- forms of the acid are then used as starting materials in distinct reaction pathways that ultimately converge to form the same desired (S)-enantiomer of the final product, α-methylphenylalanine. doi.org

This methodology highlights a key future direction: designing synthetic routes where both enantiomers of a racemic precursor can be utilized effectively to generate a single, optically pure product, thereby maximizing atom economy and process efficiency. doi.org

Exploration of New Catalytic Systems for Synthesis

The synthesis of α-chiral nitriles, including this compound, is a critical area where new catalytic systems are being explored to enhance efficiency, selectivity, and sustainability. acs.org Traditional methods often require harsh conditions or generate significant waste. nih.gov Emerging research focuses on several key areas:

Asymmetric Catalysis: Significant progress has been made in developing chiral metal complexes and organocatalysts that can promote the asymmetric cyanation of various substrates, yielding optically active nitrile products with high enantiomeric excess. acs.orgresearchgate.net

Novel Cyanation Protocols: Researchers are moving beyond traditional cyanide addition reactions. Intriguing new directions include enantioselective cyanofunctionalization of alkenes, cyanation via C-H bond functionalization, and even C-C bond cleavage. acs.org The development of bifunctional cyanating agents and cyanide-free cyanation reactions represents a major step towards safer and more versatile synthetic methods. acs.org

Photoredox Catalysis: This approach is gaining traction as a green and sustainable method. Cooperative catalysis involving both a chiral copper catalyst and a photoredox catalyst has been used for the asymmetric radical decarboxylative cyanation of racemic carboxylic acids, providing a novel route to α-aryl nitriles. scielo.br

Biocatalysis: The use of enzymes offers a highly efficient, chemoselective, and environmentally benign alternative to chemical synthesis. nih.gov In nature, nitriles are metabolized by two main enzyme pathways:

Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to produce carboxylic acids. nih.govacs.org

Nitrile Hydratases and Amidases: Nitrile hydratases convert nitriles into carboxamides, which are then hydrolyzed to carboxylic acids by amidases. nih.govacs.org These biocatalytic methods are being developed for industrial-scale production of valuable chemicals. nih.govacs.org

A comparison of these emerging catalytic systems is detailed below.

| Catalytic System | Key Features | Primary Advantages | Relevant Research Area |

|---|---|---|---|

| Asymmetric Metal Complexes/Organocatalysts | Uses chiral ligands or small organic molecules to induce stereoselectivity. | High enantiomeric excess, broad substrate scope. acs.orgresearchgate.net | Asymmetric cyanation of aldehydes, ketones, and imines. acs.orgresearchgate.net |

| Photoredox Catalysis | Utilizes light to initiate radical-based cyanation reactions. | Mild reaction conditions, sustainable, enables novel transformations. scielo.br | Asymmetric radical decarboxylative cyanation. scielo.br |

| Biocatalysis (Enzymes) | Employs enzymes like nitrilases and nitrile hydratases. | High chemoselectivity, environmentally benign, mild conditions (aqueous, room temp). nih.gov | Enantioselective hydrolysis of nitriles to amides or acids. nih.govacs.org |

| Novel Cyanating Agents | Involves bifunctional or electrophilic cyanide sources. | Avoids the use of toxic cyanide reagents (e.g., HCN), enables tandem reactions. acs.orgscielo.br | Cyanide-free synthesis of chiral nitriles. acs.org |

Advanced Drug Design Strategies based on this compound Scaffold

The this compound structure serves as a valuable scaffold in medicinal chemistry. Its defined three-dimensional shape provides a framework that can be systematically modified to interact with specific biological targets. Advanced drug design strategies are being employed to leverage this scaffold for the discovery of novel therapeutics.

Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of an existing drug with a chemically different one, like the this compound framework, while preserving the original molecule's biological activity. This technique is used to discover new molecules with improved properties, such as enhanced metabolic stability, reduced toxicity, or novel intellectual property. niper.gov.in For example, replacing a quinazoline (B50416) ring with a quinoline (B57606) ring and adding a cyano group to mimic a key nitrogen interaction was a successful scaffold hopping strategy in the development of a kinase inhibitor. niper.gov.in

Scaffold Hybridization: This approach involves linking the this compound scaffold to other pharmacophores or chemical motifs. nih.gov This can create bitopic ligands that interact with multiple binding sites on a single receptor or multitarget ligands designed to modulate several different biological targets simultaneously. Such a strategy has been used to develop ligands for dopamine (B1211576) receptors, potentially useful for treating complex central nervous system disorders. nih.gov

Flexible Scaffold-Based Cheminformatics: This cutting-edge approach uses computational tools to design polypharmacological drugs—single molecules that can interact with multiple targets. nih.gov By modeling how a flexible scaffold can adopt different shapes or "binding poses," researchers can design a single compound that, for instance, acts as an antagonist at one receptor and an agonist at another. nih.gov This strategy is particularly promising for complex diseases that require modulation of multiple pathways. nih.gov

These strategies represent a shift towards the rational design of multifunctional drugs with precisely tailored pharmacological profiles.

| Design Strategy | Core Principle | Therapeutic Goal |

|---|---|---|

| Scaffold Hopping | Replacing the central core of a known active molecule with a novel scaffold while retaining key functional groups. niper.gov.in | Improve ADME properties, find novel chemical space, circumvent existing patents. niper.gov.in |

| Scaffold Hybridization | Linking the scaffold to one or more distinct pharmacophores to create a single hybrid molecule. nih.gov | Develop bitopic or multitarget ligands for complex diseases. nih.gov |

| Flexible Scaffold Cheminformatics | Using computational modeling to design a single scaffold that can bind to different receptors in distinct conformations. nih.gov | Rational design of polypharmacological drugs with specific multi-target activity profiles. nih.gov |

Deeper Understanding of Biological Interaction Mechanisms

To fully exploit the therapeutic potential of the this compound scaffold, a deeper understanding of its molecular interactions with biological targets is essential. Future research is focused on elucidating these mechanisms through a combination of experimental and computational methods.

A primary method for this is the systematic execution of Structure-Activity Relationship (SAR) studies . SAR involves synthesizing a series of analogues where specific parts of the this compound scaffold are modified and then evaluating how these changes affect biological activity. mdpi.com For example, studies on other molecular classes have shown that the position and type of substituent (e.g., methoxy (B1213986) or fluoro groups) on a phenyl ring can dramatically increase or completely abolish the desired biological effect, such as anti-invasive activity. mdpi.com By applying this to the this compound core, researchers can map the key structural features—such as hydrogen bond donors/acceptors, hydrophobic regions, and sterically sensitive areas—that are critical for binding to a target enzyme or receptor.

Complementing experimental SAR are computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. science.gov These models can help predict the activity of yet-unsynthesized derivatives based on their structural characteristics, such as the presence of bulky or electron-donating groups at specific positions. science.gov This allows for a more rational, hypothesis-driven approach to drug design, prioritizing the synthesis of compounds with the highest predicted potency and guiding the optimization of lead compounds based on the this compound scaffold.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-cyano-3-phenylpropionic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves the Knoevenagel condensation between phenylacetic acid derivatives and cyanoacetamide, followed by acid-catalyzed decarboxylation. Key optimization parameters include:

- Catalyst selection (e.g., pyridine or piperidine for condensation efficiency) .

- Temperature control (80–100°C for optimal yield while minimizing side reactions).

- Solvent polarity (polar aprotic solvents like DMF enhance reactivity but require careful purification).

Validation Tip: Monitor reaction progress via HPLC or TLC with UV detection at 254 nm to track intermediates.

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the cyano group (δ 110–120 ppm in NMR) and phenyl protons (δ 7.2–7.5 ppm in NMR) .

- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 175 (expected molecular weight).

- Melting Point Analysis : Compare observed values (e.g., 145–148°C) against literature data to detect impurities.

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA guidelines for hazardous substances :

- Engineering Controls : Use fume hoods to limit inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Provide eyewash stations and emergency showers; avoid skin contact due to potential irritation .

Advanced Research Questions

Q. Q4. How does this compound interact with enzymes like carboxypeptidase, and what experimental models validate its inhibitory effects?